Product packaging for Pha-408(Cat. No.:CAS No. 503555-55-3)

Pha-408

货号: B1679757
CAS 编号: 503555-55-3
分子量: 560.0 g/mol
InChI 键: ZLEZHGHFWIHCGU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Overview of PHA 408: Definition, Synonyms, and CAS Number

PHA 408 is a synthetic organic compound classified as a selective, adenosine triphosphate-competitive inhibitor of inhibitor of kappa B kinase-2. The compound is chemically defined as 8-(5-chloro-2-(4-methylpiperazin-1-yl)isonicotinamido)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide. This complex molecular structure incorporates several key functional groups, including a chloro-substituted isonicotinamide moiety and a fluorophenyl group, which contribute to its potency and selectivity as an enzyme inhibitor.

The compound is registered under the Chemical Abstracts Service number 503555-55-3 and is known by several synonyms in the scientific literature. The most commonly used alternative designations include PHA408 and PHA-408, with some sources also referencing it as PHA-00767408 or PHA-767408. The molecular formula of PHA 408 is C29H27ClFN7O2, with a molecular weight of 560.02 daltons.

Table 1: Chemical Properties of PHA 408

Property Value
Chemical Name 8-(5-chloro-2-(4-methylpiperazin-1-yl)isonicotinamido)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide
CAS Number 503555-55-3
Molecular Formula C29H27ClFN7O2
Molecular Weight 560.02 g/mol
Compound Class Synthetic organic
Primary Synonyms PHA408, this compound

The compound demonstrates specific solubility characteristics, being soluble in dimethyl sulfoxide at concentrations up to 56 mg/mL when heated and sonicated. Its physical appearance is described as a white to beige powder, and it requires storage at temperatures of -20°C to maintain stability.

Historical Context: Discovery, Development, and Initial Research Objectives

The development of PHA 408 emerged from extensive research efforts aimed at identifying selective inhibitors of the nuclear factor kappa B signaling pathway, particularly targeting the inhibitor of kappa B kinase-2 enzyme. The initial research objectives centered on addressing the limitations of existing inhibitor of kappa B kinase-2 inhibitors, which suffered from poor binding kinetics and limited selectivity profiles that restricted their therapeutic applications.

The discovery of PHA 408 was driven by the recognition that nuclear factor kappa B activation plays a central role in the pathogenesis of multiple inflammatory diseases, including arthritis. Researchers sought to develop a compound that could effectively inhibit inhibitor of kappa B kinase-2 activity while maintaining high selectivity to minimize potential off-target effects. The development process focused on creating an adenosine triphosphate-competitive inhibitor that would bind tightly to inhibitor of kappa B kinase-2 with relatively slow dissociation kinetics.

Early research documented in 2009 established PHA 408 as a novel, highly selective, tight-binding inhibitor of inhibitor of kappa B kinase-2. The initial characterization revealed that the compound binds to inhibitor of kappa B kinase-2 tightly with a relatively slow off-rate, representing a significant improvement over previously available inhibitors. This tight binding characteristic was identified as a key advantage, as it allowed for better correlation between inhibitor plasma concentrations and biological effects.

The compound's development was further motivated by the need for tools to better understand the mechanisms by which inhibitor of kappa B kinase-2 regulates nuclear factor kappa B signaling in inflammatory conditions. Researchers aimed to create a compound that could serve both as a research tool for mechanistic studies and as a potential therapeutic candidate for inflammatory diseases. The initial research objectives also included comprehensive safety assessments based on pharmacokinetic and pharmacodynamic relationships, which had been lacking for other inhibitor of kappa B kinase-2 inhibitors.

Table 2: Historical Development Milestones of PHA 408

Year Milestone Significance
2009 Initial characterization published First description as highly selective IKK-2 inhibitor
2010 Anti-inflammatory effects demonstrated Efficacy shown in lung inflammation models
2013 Patent applications filed Recognition of therapeutic potential
2020-2021 Allosteric binding studies Advanced understanding of binding mechanisms

Relevance in Academic Research: Nuclear Factor Kappa B Pathway, Inhibitor of Kappa B Kinase-2 Inhibition, and Inflammatory Diseases

PHA 408 has established significant relevance in academic research due to its role as a selective inhibitor of inhibitor of kappa B kinase-2, an enzyme critical for the activation of the nuclear factor kappa B pathway. The nuclear factor kappa B signaling pathway represents one of the most important regulatory mechanisms in inflammation, immune response, and cell survival. By targeting inhibitor of kappa B kinase-2, PHA 408 provides researchers with a powerful tool to investigate the molecular mechanisms underlying inflammatory diseases and to evaluate potential therapeutic interventions.

The compound demonstrates exceptional selectivity for inhibitor of kappa B kinase-2 compared to the closely related inhibitor of kappa B kinase-1 enzyme. Research has established inhibitory concentration 50 values of 10-40 nanomolar for inhibitor of kappa B kinase-2 versus 14 micromolar for inhibitor of kappa B kinase-1, indicating a greater than 350-fold selectivity for the target enzyme. This high degree of selectivity is crucial for research applications, as it minimizes potential confounding effects from inhibition of other kinases.

Studies utilizing PHA 408 have provided important insights into the nuclear factor kappa B pathway's role in various inflammatory conditions. Research in lung inflammation models demonstrated that PHA 408 effectively suppresses inflammation-induced cellular events, including the phosphorylation and degradation of inhibitor of kappa B alpha, phosphorylation of the p65 subunit, and the expression of inflammatory mediators. These findings have been instrumental in validating inhibitor of kappa B kinase-2 as a therapeutic target for inflammatory lung diseases.

The compound has proven particularly valuable in arthritis research, where it has been shown to suppress joint pathology in chronic arthritis models. In arthritis-relevant cells and animal models, PHA 408 suppresses inflammation-induced cellular events and reduces markers of joint inflammation and damage. These studies have provided critical evidence supporting the role of nuclear factor kappa B signaling in arthritis pathogenesis and have helped validate inhibitor of kappa B kinase-2 as a potential therapeutic target.

Table 3: Research Applications and Findings of PHA 408

Research Area Key Findings Biological Significance
Lung Inflammation Reduced neutrophil influx and cytokine production Validates IKK-2 role in respiratory inflammation
Arthritis Models Suppressed joint pathology and inflammatory markers Supports therapeutic potential for joint diseases
Nuclear Factor Kappa B Signaling Inhibited IκBα degradation and p65 nuclear translocation Elucidates pathway mechanisms
Selectivity Studies >350-fold selectivity for IKK-2 over IKK-1 Confirms target specificity

Recent research has expanded the understanding of PHA 408's mechanism of action beyond simple adenosine triphosphate competition. Studies using hydrogen deuterium exchange coupled to mass spectrometry have revealed that PHA 408 and similar compounds may also function through allosteric mechanisms, binding to sites located at the interface between the kinase domain and the helical domain of inhibitor of kappa B kinase-2. These findings suggest that PHA 408 may inhibit inhibitor of kappa B kinase-2 activation by preventing phosphorylation of activation loop serines, in addition to its adenosine triphosphate-competitive effects.

The compound's relevance extends to research on post-traumatic osteoarthritis, where studies have demonstrated its chondroprotective effects following joint injury. Local delivery of PHA 408 has been shown to reduce chondrocyte death and influence the development of pain-related sensitivity, highlighting its potential applications in understanding joint injury and repair mechanisms. These studies have contributed to a broader understanding of nuclear factor kappa B's role in cartilage biology and post-traumatic joint degeneration.

PHA 408 has also been utilized in research investigating the relationship between nuclear factor kappa B activation and inflammatory gene expression. Studies have demonstrated that the compound effectively reduces nuclear factor kappa B-DNA binding activity, leading to decreased transcription of pro-inflammatory genes. This research has provided important mechanistic insights into how inhibitor of kappa B kinase-2 inhibition translates to reduced inflammatory responses at the cellular and tissue levels.

The compound's tight binding characteristics have made it particularly valuable for pharmacokinetic and pharmacodynamic studies, allowing researchers to directly correlate inhibitor of kappa B kinase-2 activity with plasma concentrations and biological markers of inflammation. This capability has been instrumental in advancing the understanding of the relationship between enzyme inhibition and therapeutic outcomes in inflammatory disease models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H27ClFN7O2 B1679757 Pha-408 CAS No. 503555-55-3

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

8-[[5-chloro-2-(4-methylpiperazin-1-yl)pyridine-4-carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydrobenzo[g]indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27ClFN7O2/c1-36-10-12-37(13-11-36)25-15-23(24(30)16-33-25)29(40)34-19-6-2-17-3-9-21-26(28(32)39)35-38(27(21)22(17)14-19)20-7-4-18(31)5-8-20/h2,4-8,14-16H,3,9-13H2,1H3,(H2,32,39)(H,34,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEZHGHFWIHCGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C(=C2)C(=O)NC3=CC4=C(CCC5=C4N(N=C5C(=O)N)C6=CC=C(C=C6)F)C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27ClFN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503555-55-3
Record name PHA-408
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503555553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PHA-408
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K8XT2KBG3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

化学反应分析

PHA 408 会经历各种类型的化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂 . 这些反应形成的主要产物取决于所用条件和试剂。 例如,PHA 408 的氧化会导致羟基化衍生物的形成,而还原会导致胺衍生物的形成 .

科学研究应用

Biochemical Properties and Mechanism of Action

PHA 408 is characterized by its ability to inhibit the phosphorylation and degradation of IκBα, thereby preventing the translocation of NF-κB to the nucleus. This action reduces the expression of pro-inflammatory mediators, such as cytokines and chemokines, which are pivotal in inflammatory responses.

Key Biochemical Properties

  • Type : ATP-competitive inhibitor
  • Target : IKK-2
  • Effect : Suppresses inflammation-induced cellular events

Scientific Research Applications

PHA 408 is utilized in various research settings to explore its effects on inflammation and immune responses. Below are some notable applications:

  • Inflammatory Disease Models :
    • PHA 408 has been tested in animal models for conditions like rheumatoid arthritis and chronic obstructive pulmonary disease. Studies indicate that it effectively reduces inflammation without significant adverse effects.
  • Cellular Immunology :
    • Research has shown that PHA 408 can enhance CD8+ T cell activation in macrophage-dense environments, which is critical for cellular immunity. This was demonstrated through experiments where PHA increased the percentage of activated CD8+ T cells .
  • Cancer Research :
    • The compound's inhibition of the NF-κB pathway makes it a valuable tool in cancer research, particularly in understanding tumor microenvironments and the role of inflammation in cancer progression .

Case Study 1: Rheumatoid Arthritis

In a study involving animal models of rheumatoid arthritis, PHA 408 demonstrated significant efficacy at doses that did not cause adverse effects. The compound inhibited key inflammatory markers and reduced joint swelling, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: CD8+ T Cell Activation

Research focusing on T cell activation revealed that PHA 408 could markedly expand CD8+ T cells under macrophage-dense conditions. This was evidenced by an increase in the number of interferon-gamma-producing CD8+ T cells, highlighting its role in enhancing immune responses .

相似化合物的比较

Comparison with Similar Compounds

Comparison Within PHA Types: scl-PHA vs. mcl-PHA

PHAs are classified into short-chain-length (scl-PHA, C3–C5 monomers) and medium-chain-length (mcl-PHA, C6–C14 monomers) polymers, which exhibit distinct material properties:

Property scl-PHA (e.g., P3HB) mcl-PHA (e.g., P3HHx)
Thermal Behavior Thermoplastic (Tm: 160–180°C) Elastomeric (Tm: 40–60°C)
Crystallinity High (60–80%) Low (20–30%)
Mechanical Strength Brittle Flexible
Degradation Rate Slower (high crystallinity) Faster (low crystallinity)

scl-PHAs like poly(3-hydroxybutyrate) (P3HB) are rigid and brittle, limiting their industrial use without modification. In contrast, mcl-PHAs, such as poly(3-hydroxyhexanoate) (P3HHx), exhibit elastomeric properties suitable for medical applications . Copolymers like poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) combine the advantages of both, offering tunable mechanical and thermal properties .

Comparison with Petrochemical Plastics

PHAs are often compared to polypropylene (PP) due to similar thermoplasticity and tensile strength. However, PHAs excel in biodegradability:

Property PHA (scl-PHA) Polypropylene (PP)
Biodegradability 3–9 months Non-degradable
Source Renewable Petroleum
Melting Point 160–180°C 160–170°C
Crystallinity 60–80% 50–70%

PHAs degrade via microbial enzymes under aerobic/anaerobic conditions, breaking down into CO₂, water, and biomass . Their degradation rate is influenced by crystallinity and lamellar thickness; for example, melt-crystallized PHA films degrade slower than solvent-cast films due to higher structural integrity .

Comparison with Other Biopolymers: PHA vs. Polycaprolactone (PCL)

PCL, a synthetic biodegradable polyester, shares applications with PHAs in packaging and biomedicine but differs in key aspects:

Property PHA (mcl-PHA) PCL
Crystallinity 20–30% 45–55%
Degradation Rate Moderate to Fast Slow (2–3 years)
Elongation at Break 300–500% 300–600%
Thermal Stability Lower (Tg: -40°C) Higher (Tg: -60°C)

PHAs exhibit stronger crystallization tendencies than PCL, enabling unique morphologies in polymer blends. For instance, PHA/PVME blends retain crystallinity at higher temperatures compared to PCL/PVME, impacting phase behavior and material applications .

Production and Optimization of PHAs

Carbon Source Impact on PHA Yield

Strain 1.1 (Pseudomonas sp.) achieved the highest PHA content (35.63%) using corn oil as a carbon source, surpassing sugar industry wastes like molasses (20.63%) and fermented mash (23.56%) .

Carbon Source CDW (g/L) at 24h PHA Content (%) at 24h
Corn Oil 12.53 35.63
Molasses 10.54 20.63
Fermented Mash 7.02 23.56
Spent Wash 8.56 25.46

Genetic and Process Optimization

The phaC gene (540 bp) in strain 1.1 was confirmed via PCR amplification, enabling PHA synthase activity . Optimal growth conditions for strain 1.1 are pH 7 and 37°C, yielding a cell density (OD₆₀₀) of 2.56 .

生物活性

PHA-408, a selective inhibitor of IκB kinase-beta (IKKβ), has garnered attention for its potential therapeutic applications, particularly in the context of inflammatory diseases. This article explores the biological activity of this compound, highlighting its anti-inflammatory effects, pharmacokinetics, and relevant case studies.

This compound is chemically characterized as 8-(5-chloro-2-(4-methylpiperazin-1-yl)isonicotinamido)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[γ]indazole-3-carboxamide. It functions by inhibiting IKKβ, a critical kinase involved in the activation of NF-κB, a transcription factor that regulates the expression of various pro-inflammatory cytokines. By inhibiting this pathway, this compound can reduce inflammation in various models of disease.

Pharmacokinetics

Research indicates that this compound has favorable pharmacokinetic properties:

  • IC50 : 40 ± 2 nM (in vitro)
  • EC50 : 27–29 mg/kg (in vivo)
  • Half-life : 3.4 hours
  • Oral bioavailability : 50–60% in rats

These properties suggest that this compound is not only effective at low concentrations but also has a reasonable duration of action when administered orally .

In Vivo Studies

A pivotal study examined the anti-inflammatory effects of this compound in rat models exposed to lipopolysaccharide (LPS) and cigarette smoke (CS). The results demonstrated that:

  • Neutrophil Influx : this compound significantly reduced neutrophil influx into bronchoalveolar lavage (BAL) fluid following LPS and CS exposure. High doses (45 mg/kg) effectively decreased neutrophil counts at multiple time points (1, 4, and 24 hours post-exposure).
  • Macrophage Count : The compound increased macrophage numbers only at the 1-hour mark post-exposure but not thereafter, indicating a transient effect on macrophage recruitment .

The study's findings underscore the dose-dependent efficacy of this compound in mitigating inflammatory responses.

Cytokine Production

In vitro experiments have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 when cells are stimulated with LPS. This inhibition was measured using MSD technology to quantify cytokine levels, reinforcing this compound's role as an anti-inflammatory agent .

Summary Table of Biological Activity

Parameter This compound
Chemical Structure IKKβ Inhibitor
IC50 (in vitro) 40 ± 2 nM
EC50 (in vivo) 27–29 mg/kg
Half-life 3.4 hours
Oral Bioavailability 50–60%
Effect on Neutrophils Significant reduction post-LPS/CS
Effect on Macrophages Increase at 1 hour only
Cytokine Inhibition Reduces TNF-α and IL-6 production

常见问题

Q. What is the role of PHA 408 in anticancer research, and how is its efficacy evaluated?

PHA 408 is investigated as a novel anticancer compound due to its potential for high efficacy and low toxicity compared to traditional chemotherapy agents. Researchers evaluate its efficacy using in vitro cell viability assays (e.g., MTT or apoptosis assays) and in vivo tumor xenograft models. Dose-response curves and IC50 values are calculated to quantify potency, while toxicity profiles are assessed through comparative studies on healthy cell lines or organ function markers in animal models .

Q. What molecular mechanisms are hypothesized for PHA 408’s anticancer activity?

Hypotheses often focus on PHA 408’s interaction with signaling pathways critical to cancer progression, such as apoptosis induction or inhibition of pro-survival kinases. Methodologically, researchers use Western blotting to analyze protein expression changes (e.g., Bcl-2, caspase-3) and RNA sequencing to identify differentially expressed genes post-treatment. Molecular docking simulations may also predict binding affinities to target proteins .

Q. How do researchers ensure reproducibility in PHA 408 experiments?

Reproducibility is ensured by standardizing protocols:

  • Using validated cell lines with STR profiling.
  • Applying consistent compound preparation (e.g., solvent, concentration).
  • Including positive/negative controls (e.g., known kinase inhibitors).
  • Reporting detailed methodologies in line with journals like the Beilstein Journal of Organic Chemistry, which mandates rigorous experimental replication guidelines .

Advanced Research Questions

Q. How can conflicting data on PHA 408’s efficacy across cancer models be resolved?

Contradictions may arise from variations in tumor microenvironment or genetic heterogeneity. Researchers address this by:

  • Conducting multi-omics analyses (e.g., proteomics, metabolomics) to identify context-dependent mechanisms.
  • Using patient-derived organoids to mimic clinical diversity.
  • Applying meta-analysis frameworks to aggregate data from independent studies, adjusting for variables like dosing regimens or model systems .

Q. What advanced computational methods are used to optimize PHA 408’s pharmacokinetic properties?

Quantitative structure-activity relationship (QSAR) models predict absorption, distribution, metabolism, and excretion (ADME) profiles. Molecular dynamics simulations assess stability in biological matrices, while machine learning algorithms prioritize structural modifications to enhance bioavailability or reduce off-target effects .

Q. How do researchers design experiments to validate PHA 408’s selectivity for cancer cells?

Selectivity is tested via:

  • Comparative transcriptomics : RNA-seq of treated cancer vs. normal cells.
  • Pathway enrichment analysis : Identifying pathways uniquely dysregulated in cancer cells.
  • CRISPR screens : Knocking out putative targets to confirm mechanism-specific efficacy. Results are validated using orthogonal assays (e.g., flow cytometry for apoptosis in mixed cell populations) .

Q. What statistical approaches are recommended for analyzing dose-response data in PHA 408 studies?

Non-linear regression models (e.g., log-logistic curves) quantify IC50 values, while ANOVA with post-hoc tests (e.g., Tukey’s HSD) compares efficacy across dose groups. Bayesian hierarchical models account for inter-experiment variability in high-throughput screens .

Methodological Frameworks

Q. How should a systematic review on PHA 408’s therapeutic potential be structured?

Follow PRISMA guidelines:

  • Define inclusion/exclusion criteria (e.g., in vivo studies, peer-reviewed journals).
  • Extract data into standardized tables (e.g., study design, outcomes, limitations).
  • Assess bias using tools like SYRCLE’s risk-of-bias checklist for animal studies.
  • Perform meta-analysis if sufficient homogeneity exists in outcome measures .

Q. What strategies mitigate batch effects in high-throughput screening of PHA 408 derivatives?

  • Randomize compound plating across assay plates.
  • Normalize data using Z-score or B-score methods.
  • Include interplate controls (e.g., reference compounds) to calibrate signal variability .

Q. How are in silico and experimental data integrated to prioritize PHA 408 analogs for synthesis?

Use a tiered workflow:

  • Virtual screening filters compounds by ADME/toxicity profiles.
  • Molecular docking ranks candidates by binding affinity.
  • Synthetic feasibility is assessed via retrosynthetic analysis (e.g., using SciFinder).
    Top candidates undergo parallel synthesis and iterative testing .

Tables of Key Data

Table 1: Common In Vitro Assays for PHA 408

Assay TypeApplicationKey MetricsReference
MTT/ViabilityCytotoxicityIC50, EC50
Annexin V-FITC/PIApoptosis DetectionEarly/Late Apoptosis %
Western BlottingProtein Expression AnalysisBand Intensity Ratio

Table 2: Computational Tools for PHA 408 Research

ToolFunctionExample Use CaseReference
AutoDock VinaMolecular DockingBinding Affinity Prediction
KNIMEQSAR ModelingADME Prediction
GROMACSMolecular DynamicsSolvent Stability Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pha-408
Reactant of Route 2
Reactant of Route 2
Pha-408

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。